Corrosion Inhibition: 2-Methyl vs. Unsubstituted Hydroxamic Acid
Nicotinic hydroxamic acid (NHA, the unsubstituted parent compound) has been extensively characterized as a corrosion inhibitor, achieving 92.75% inhibition efficiency at 200 ppm in 1 M HCl on mild steel [1]. The introduction of a 2-methyl substituent (as in the target compound) alters the electronic density on the pyridine ring, which is predicted by quantum chemical calculations to modify the adsorption energy onto metal surfaces and shift the corrosion inhibition efficiency relative to unsubstituted NHA [2]. This forms a class-level inference for the 2-methyl derivative.
| Evidence Dimension | Corrosion inhibition efficiency (mild steel, 1 M HCl) |
|---|---|
| Target Compound Data | No direct experimental data available; predicted to differ from NHA due to steric and electronic effects of the 2-methyl group. |
| Comparator Or Baseline | Nicotinic hydroxamic acid (NHA): 92.75% inhibition efficiency at 200 ppm |
| Quantified Difference | Not yet experimentally quantified for the target compound. |
| Conditions | Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) in 1 M HCl; DFT calculations at 6-31G(d,p) level. |
Why This Matters
For industrial procurement in corrosion inhibition research, the methyl substitution offers a tunable handle to optimize surface adsorption, a parameter not modifiable with unsubstituted NHA.
- [1] Dewangan Y. et al. (2025) 'Examining the outstanding corrosion inhibition performance of nicotinic hydroxamic acid in acid pickling: a comprehensive study.' Chemical Papers, 79, 1753–1769. View Source
- [2] Dewangan Y. et al. (2025) 'Examining the outstanding corrosion inhibition performance of nicotinic hydroxamic acid.' Chemical Papers, 79, 1753–1769. (DFT and electronic parameter discussion). View Source
